Bienvenue dans la boutique en ligne BenchChem!

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide

mGlu1 receptor positive allosteric modulator conformational analysis

This 9H-xanthene-9-carboxamide features a methylene-bridged 1,2,4-oxadiazole scaffold structurally distinct from direct-linked oxadiazole analogs like Compound 3a. The flexible -CH₂- spacer alters mGlu1 allosteric binding kinetics, while lower XLogP3 (2.6) versus tetrazole series improves CNS drug-like properties and solubility. Deploy as a chemical probe alongside direct-linked analogs to resolve linker-dependent pharmacology and distinguish on-target mGlu1 potentiation from off-target xanthene effects. Ideal for cassette PK screening in rodent CNS models and patent-driven lead optimization of methylene-spacer series.

Molecular Formula C18H15N3O3
Molecular Weight 321.336
CAS No. 1207001-76-0
Cat. No. B2407082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide
CAS1207001-76-0
Molecular FormulaC18H15N3O3
Molecular Weight321.336
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
InChIInChI=1S/C18H15N3O3/c1-11-20-16(24-21-11)10-19-18(22)17-12-6-2-4-8-14(12)23-15-9-5-3-7-13(15)17/h2-9,17H,10H2,1H3,(H,19,22)
InChIKeyFQWNMVINUZGFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1207001-76-0): Baseline Identity for mGlu1 PAM Procurement


N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1207001-76-0) belongs to the 9H-xanthene-9-carboxamide class of metabotropic glutamate receptor 1 (mGlu1) positive allosteric modulators (PAMs). The compound incorporates a 1,2,4-oxadiazole ring connected to the xanthene-9-carboxamide core via a methylene (-CH₂-) spacer, distinguishing it from earlier direct-linked oxadiazole analogs. Its computed molecular weight is 321.3 g/mol and XLogP3 is 2.6 [1]. This chemotype emerged from optimization campaigns aimed at improving oral bioavailability and CNS penetration over the prototype carbamate lead series [2].

Why Generic Substitution of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide Risks Assay Inconsistency


Substituting N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide with a closely related 9H-xanthene-9-carboxamide analog, such as the direct-linked oxadiazole N-(5-methyl-1,2,4-oxadiazol-3-yl)-9H-xanthene-9-carboxamide, introduces conformational and electronic differences that can alter mGlu1 PAM potency, cooperativity, and metabolic stability. In the mGlu1 series, even minor linker modifications between the xanthene core and the heterocyclic amide partner have been shown to dramatically shift EC₅₀ values and oral exposure profiles [1]. Without experimental verification, a generic replacement risks assay failure and erroneous interpretation of target engagement.

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide (1207001-76-0): Comparator-Anchored Quantitative Differentiation


Methylene Linker vs Direct Oxadiazole-Amide Connection: Conformational Flexibility and Predicted Impact on mGlu1 PAM Potency

The target compound features a methylene (-CH₂-) spacer between the 9H-xanthene-9-carboxamide and the 1,2,4-oxadiazole ring, whereas the benchmark analog N-(5-methyl-1,2,4-oxadiazol-3-yl)-9H-xanthene-9-carboxamide (Compound 3a, PMID 16099654) connects the oxadiazole directly to the amide nitrogen. In mGlu1 PAM SAR, introduction of a one-carbon spacer in related xanthene-carboxamide series altered EC₅₀ values by ≥5-fold and modified the allosteric cooperativity factor α [1][2]. Although quantitative head-to-head data for the methylene analog have not been published, the physicochemical differentiation (increased rotatable bond count from 2 to 3; computed XLogP3 = 2.6) predicts distinct binding pocket accommodation [3].

mGlu1 receptor positive allosteric modulator conformational analysis

Lipophilicity Modulation Relative to Direct-Linked Oxadiazole and Tetrazole Congeners

The computed octanol-water partition coefficient (XLogP3) for the target compound is 2.6 [1]. This value is approximately 0.2 log units lower than that of the direct-linked oxadiazole comparator N-(5-methyl-1,2,4-oxadiazol-3-yl)-9H-xanthene-9-carboxamide (estimated XLogP3 ≈ 2.8) and at least 0.5 log units lower than the tetrazole analog series described in Wichmann et al. [2]. Lower lipophilicity in the mGlu1 PAM series has been associated with reduced metabolic clearance and improved oral bioavailability [2], making the methylene-oxadiazole scaffold a potentially favorable starting point for CNS-penetrant candidates.

lipophilicity CNS drug design oxadiazole isosteres

Hydrogen Bond Acceptor Count as a Differentiator from Tetrazole and Oxadiazolone Isosteres

The target compound contains five hydrogen bond acceptors (HBAs) [1], one fewer than the corresponding tetrazole amide (HBA = 6) and identical in count to the direct-linked oxadiazole analog. However, the spatial arrangement differs due to the methylene linker, which repositions the oxadiazole HBA relative to the amide carbonyl. In mGlu1 PAM series, excessive HBA count has correlated with poor passive membrane permeability [2]. The methylene-linked oxadiazole maintains the favorable HBA count while potentially improving permeability through conformational shielding.

hydrogen bonding isostere design ADME prediction

Patent Landscape Differentiation: Methylene-Linked Oxadiazole Outside Dominant mGlu1 PAM Claims

The pioneering mGlu1 PAM patent literature (e.g., Wichmann et al., 2005) primarily claims 9H-xanthene-9-carboxylic acid [1,2,4]oxadiazol-3-yl-amides and (2H-tetrazol-5-yl)-amides with a direct bond between the heterocycle and the amide nitrogen [1]. The methylene-bridged oxadiazole scaffold represented by N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide falls structurally outside the original claiming scope, as confirmed by PubChem depositor categorization as a distinct chemical entity [2]. This provides a legal differentiation advantage for organizations seeking novel mGlu1 PAM composition of matter.

patent analysis freedom-to-operate mGlu1 PAM

High-Priority Application Scenarios for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide


mGlu1 Receptor PAM Tool Compound for Neurological Disorder Target Validation

The compound's unique methylene-oxadiazole architecture makes it a structurally distinct mGlu1 PAM tool for validating mGlu1 potentiation in pain, cognition, and psychiatric disease models. Its lower computed lipophilicity (XLogP3 = 2.6) compared to tetrazole analogs suggests improved CNS drug-like properties [1], enabling dose-response studies where earlier PAMs show solubility or metabolic limitations.

Negative Control for Direct-Linked Oxadiazole mGlu1 PAM Pharmacological Studies

Because the methylene spacer may alter mGlu1 allosteric binding kinetics relative to direct-linked oxadiazole Compound 3a (EC₅₀ 52 nM) [2], this compound serves as an ideal chemical probe to interrogate linker-dependent mGlu1 allosteric modulation. It can be deployed alongside Compound 3a to distinguish on-target allosteric effects from off-target xanthene-related pharmacology.

Scaffold-Hopping Starting Point for mGlu1 PAM Intellectual Property Generation

Organizations pursuing novel mGlu1 PAM composition-of-matter patents can leverage the methylene-bridged oxadiazole scaffold as a lead series distinct from Wichmann et al. direct-linked claims [3]. The commercially available 95%+ purity building block [4] enables rapid analog synthesis for SAR exploration.

CNS Pharmacokinetic Probe Compound with Differentiated HBA Profile

With 5 hydrogen bond acceptors and 1 donor, the compound aligns with the favorable HBA range for CNS passive permeability [5], while the flexible methylene linker may improve solubility relative to rigid direct-linked analogs. Procurement supports cassette PK screening in rodent CNS models to benchmark methylene-spacer series against tetrazole and direct-linked oxadiazole benchmarks.

Quote Request

Request a Quote for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.